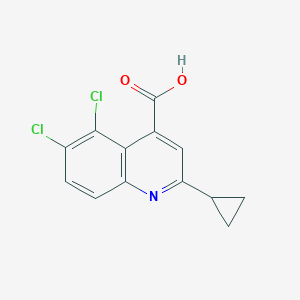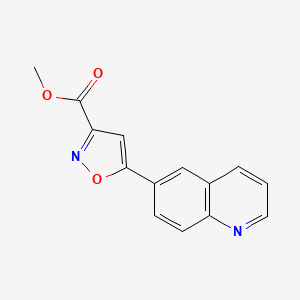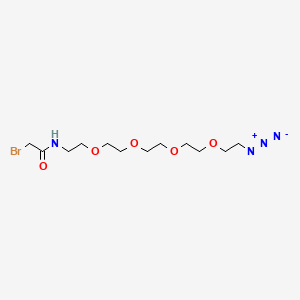
Bromoacetamido-PEG4-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG4-azide: is a heterobifunctional polyethylene glycol linker containing a reactive bromoacetamido group and a terminal azide group. The bromoacetamido group is highly reactive for nucleophilic substitution, while the azide group can participate in click chemistry reactions with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Bromoacetamido-PEG4-azide:
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the same steps as the laboratory preparation but with optimized reaction conditions to ensure high yield and purity. The product is purified using techniques such as column chromatography and is stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
- The bromoacetamido group undergoes nucleophilic substitution reactions with nucleophiles such as thiols and amines.
Common Reagents: Thiols, amines.
Conditions: Mild temperatures, solvents like dimethyl sulfoxide or dimethylformamide.
Major Products: Thiol- or amine-substituted PEG derivatives
-
Click Chemistry:
- The azide group participates in click chemistry reactions with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne.
Common Reagents: Alkynes, bicyclo[6.1.0]nonyne, dibenzocyclooctyne.
Conditions: Copper-catalyzed or strain-promoted conditions.
Major Products: Triazole-linked PEG derivatives
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of complex molecules and polymers.
- Facilitates the conjugation of biomolecules through click chemistry .
Biology:
- Employed in the modification of proteins and peptides for labeling and immobilization.
- Used in the development of bioconjugates for imaging and therapeutic applications .
Medicine:
- Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
- Applied in the design of targeted drug delivery systems for cancer therapy .
Industry:
- Used in the production of functionalized materials for various industrial applications.
- Employed in the development of biosensors and diagnostic devices .
Mechanism of Action
Molecular Targets and Pathways:
- The bromoacetamido group reacts with nucleophiles, forming stable covalent bonds with thiol or amine groups on biomolecules.
- The azide group participates in click chemistry reactions, forming triazole linkages with alkynes, which are stable and biocompatible .
Comparison with Similar Compounds
-
Bromoacetamido-PEG23-azide:
-
NHS-PEG4-azide:
Uniqueness:
Properties
Molecular Formula |
C12H23BrN4O5 |
|---|---|
Molecular Weight |
383.24 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C12H23BrN4O5/c13-11-12(18)15-1-3-19-5-7-21-9-10-22-8-6-20-4-2-16-17-14/h1-11H2,(H,15,18) |
InChI Key |
ORSKDPOKNPSXDH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


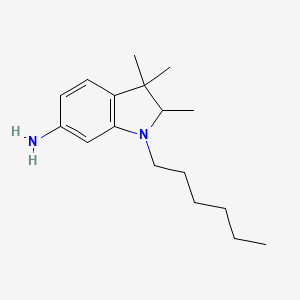
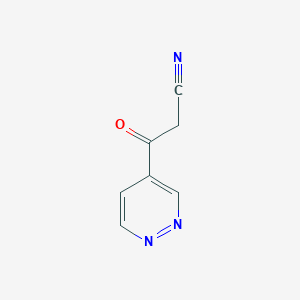
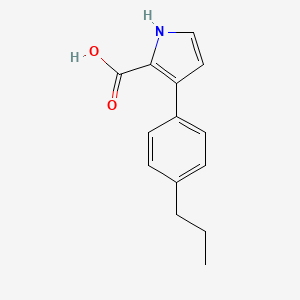
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)
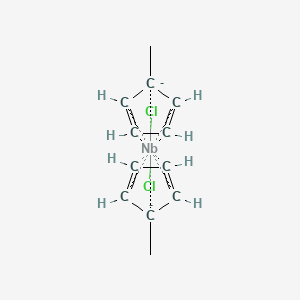
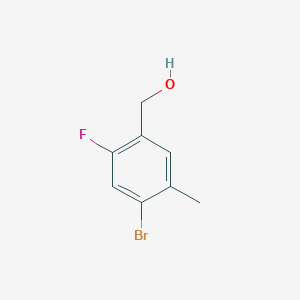
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
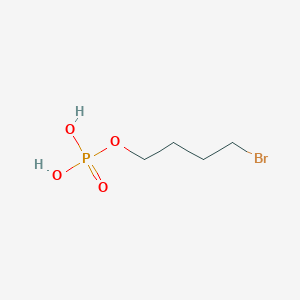
![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
